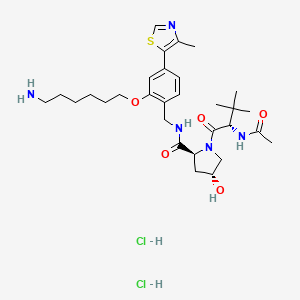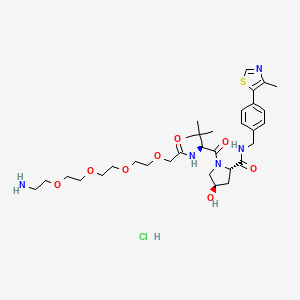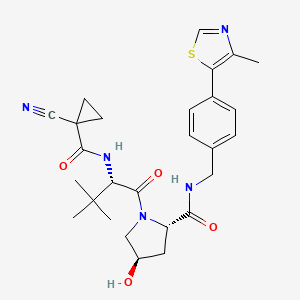
2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0366058 is a bioactive chemical.
Scientific Research Applications
Tumor Imaging with Positron Emission Tomography
A study by Xu et al. (2012) explored derivatives of pyrazolo[1,5-a]pyrimidine for tumor imaging using PET (Positron Emission Tomography). They modified the derivatives by introducing polar groups and conducted in vitro and in vivo studies, showing promising results in tumor uptake.
Synthesis of New Derivatives
Research by Ali et al. (2016) focused on synthesizing new derivatives of pyrazole-4-carbonitrile, demonstrating the versatility of this compound in creating various substituted pyrazoles, pyrimidines, and azolopyrimidines.
Antifungal and Antibacterial Studies
A study by Youssef and Omar (2007) synthesized a derivative of 7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile and found it to exhibit excellent biocidal properties in some cases.
Investigation of Synthesized Compounds
Research by Mahmoud et al. (2011) synthesized various pyrimidine derivatives and investigated their potential for anti-avian influenza virus activity, although no significant antiviral activity was found.
Synthesis of Aroylhydrazino Derivatives
A study by Pragna et al. (2014) synthesized and characterized N'-(5-Cyano-4-(4-fluorophenyl)-1,6-dihydro-1-methyl-6-oxopyrimidin-2yl)-4-methylbenzohydrazide, demonstrating the compound's potential in pharmacological applications.
Anticonvulsant and Neurotoxicity Evaluation
Shaquiquzzaman et al. (2012) Shaquiquzzaman et al. (2012) evaluated the anticonvulsant and neurotoxicity effects of certain pyrimidine-5-carbonitrile derivatives, identifying several compounds with significant anticonvulsant activity.
Synthesis and Antibacterial Activity
Rostamizadeh et al. (2013) Rostamizadeh et al. (2013) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their antibacterial activity, demonstrating their potential as antimicrobial agents.
Synthesis of Novel Heterocycles and Antioxidant Activity
Salem and Errayes (2016) Salem and Errayes (2016) used 4-(Benzo[d][1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile to construct various heterocyclic systems, showing potent antioxidant activity in the synthesized compounds.
Antimicrobial and Antifungal Agents
Al-Omran et al. (2002) Al-Omran et al. (2002) synthesized derivatives incorporating benzotriazole and evaluated their antimicrobial and antifungal activities, establishing their potential as antimicrobial agents.
properties
CAS RN |
1369344-82-0 |
|---|---|
Product Name |
2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile |
Molecular Formula |
C18H10FN5O |
Molecular Weight |
331.31 |
IUPAC Name |
2-[(1,3-benzoxazol-2-yl)amino]-4-(4-fluorophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)16-12(9-20)10-21-17(23-16)24-18-22-14-3-1-2-4-15(14)25-18/h1-8,10H,(H,21,22,23,24) |
InChI Key |
OBFRNKSPNQSVFR-UHFFFAOYSA-N |
SMILES |
N#CC1=CN=C(NC2=NC3=CC=CC=C3O2)N=C1C4=CC=C(F)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VU0366058, VU 0366058, VU-0366058 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



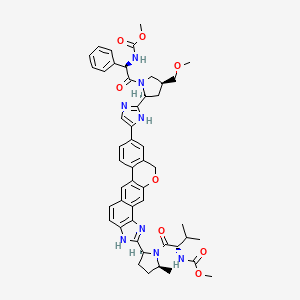

![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)
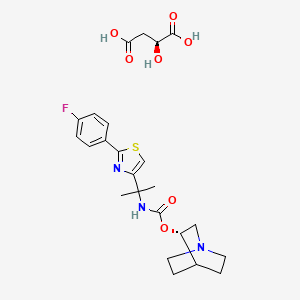




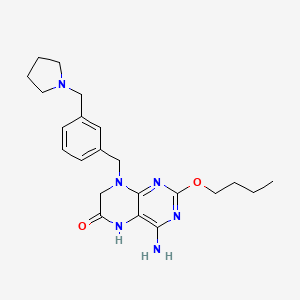
![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
